3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
Description
Historical Development of Thienopyrazole Chemistry
Thienopyrazoles, heterocyclic systems merging thiophene and pyrazole rings, emerged in the mid-20th century as synthetic targets due to their structural novelty. Early work focused on [3,4-c] and [2,3-c] isomers, with the former gaining traction for its planar geometry conducive to π-stacking interactions. A pivotal advancement occurred in 2013 with the development of palladium-catalyzed decarboxylative coupling, enabling efficient annulation of thieno[3,4-c]pyrazole cores from 2-amino(hetero)benzoates. Subsequent innovations, such as the use of Pd–Cu bimetallic systems, improved yields for pyrazole-based derivatives, while microwave-assisted methods accelerated ring-closure steps.
Table 1: Key Milestones in Thieno[3,4-c]Pyrazole Synthesis
Significance of Thieno[3,4-c]Pyrazole Core in Medicinal Chemistry
The thieno[3,4-c]pyrazole nucleus serves as a privileged scaffold due to its dual hydrogen-bond acceptor sites (N1 and S1) and aromatic surface area (≈45 Ų). These features facilitate interactions with kinase ATP pockets, as demonstrated by Tpz-1, a thieno[2,3-c]pyrazole derivative showing submicromolar cytotoxicity against 17 cancer lines via p38/CREB/Akt pathway modulation. The [3,4-c] isomer’s flattened conformation enhances DNA intercalation potential, evidenced by derivatives inhibiting topoisomerase II at IC₅₀ = 1.2–3.8 μM.
Table 2: Biological Activities of Thienopyrazole Derivatives
| Compound | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Tpz-1 | p38 MAPK | 0.19 μM | |
| EVT-2730754 | Microtubule polymerization | 2.1 μM | |
| 6-Acetyl-3-amino derivative | Topoisomerase II | 1.8 μM |
Position of the Target Compound Within the Thienopyrazole Class
The target molecule distinguishes itself through three structural innovations:
- 4-Methoxyphenyl Propanamide Sidechain : Introduces lipophilicity (clogP ≈ 3.1) while the methoxy group engages in cation-π interactions with basic residues like lysine or arginine.
- Tetrahydrofuran Methylamino Linker : The oxygen-rich furan enhances solubility (predicted aqueous solubility = 12 μg/mL) and provides hydrogen-bonding vectors.
- 2-Oxoethyl Spacer : This β-ketoamide moiety may serve as a Michael acceptor, potentially covalently modifying cysteine thiols in target proteins.
Compared to first-generation thienopyrazoles, the compound’s molecular weight (MW = 486.56 g/mol) and polar surface area (PSA = 126 Ų) align with Lipinski’s guidelines for oral bioavailability.
Pharmacophore Analysis and Significance
Deconstruction of the target compound reveals four pharmacophoric elements:
Table 3: Pharmacophore Mapping
The 4-methoxyphenyl group’s electron-donating methoxy substituent enhances π-stacking potency by 30–40% compared to unsubstituted phenyl analogs, as quantified through molecular docking studies. Simultaneously, the tetrahydrofuran unit’s endo conformation positions its oxygen atoms to form hydrogen bonds with Asp86 in p38 MAPK (ΔG = -9.2 kcal/mol). This dual functionality—hydrophobic anchoring and polar interactions—mirrors strategies employed in kinase inhibitor design.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-29-16-7-4-15(5-8-16)6-9-20(27)24-22-18-13-31-14-19(18)25-26(22)12-21(28)23-11-17-3-2-10-30-17/h4-5,7-8,17H,2-3,6,9-14H2,1H3,(H,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLGIHCBQJUXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C3CSCC3=NN2CC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a complex organic molecule notable for its diverse structural components, including a thienopyrazole ring and a tetrahydrofuran moiety. These features suggest potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 444.5 g/mol. The presence of multiple functional groups indicates a high degree of potential interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.5 g/mol |
| Structural Features | Thienopyrazole, Tetrahydrofuran |
Biological Activity
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds in the thienopyrazole class have shown promise in inhibiting cancer cell proliferation.
- Antifungal Properties : Similar derivatives have demonstrated effectiveness against various fungal strains.
Case Studies and Research Findings
- Anticancer Activity :
- Antifungal Activity :
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Pathways : Similar compounds have been documented to inhibit key enzymes involved in cell proliferation and survival.
- Interaction with DNA/RNA : Some derivatives may bind to nucleic acids, disrupting replication and transcription processes.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(oxolan-2-ylmethylamino)ethyl)... | Contains thienopyrazole and tetrahydrofuran rings | Anticancer activity reported |
| Ethyl 1-(4-methoxyphenyl)-7-oxo... | Pyrazolo-pyridine framework | Inhibitory effects on cancer |
| N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)urea | Urea derivative with methoxy group | Potential anti-inflammatory |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Analysis
Propanamide Derivatives with Aromatic Substituents
- N-[2-(4-Chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide (CAS 923719-87-3, ): Core: Simple propanamide. Substituents: 4-Methoxyphenyl and 4-chlorophenyl groups. Comparison: Lacks the thienopyrazole and tetrahydrofuran components, indicating a simpler scaffold. The 4-methoxyphenyl group is retained, suggesting shared synthetic strategies or target interactions.
- N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9, ): Core: Propanamide with a tetrazole ring. Substituents: 4-Methoxyphenyl and 4-fluorophenyl groups. Comparison: Replaces the thienopyrazole with a tetrazole, a bioisostere for carboxylic acids. This modification may enhance metabolic stability or bioavailability compared to the target compound.
Heterocyclic Core Variations
- AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide, ): Core: 1,4-Dihydropyridine. Substituents: 4-Methoxyphenylthio and furyl groups. Comparison: Shares the 4-methoxyphenyl motif but employs a dihydropyridine core, often associated with calcium channel modulation. Highlights the versatility of methoxyphenyl in diverse pharmacophores.
- (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (Compound 13c, ): Core: Pyrazole-thiazolidinone hybrid. Substituents: 4-Methoxyphenyl and phenyl groups. Comparison: Demonstrates the prevalence of pyrazole-based heterocycles in drug design.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
Research Findings and Implications
- Structural Trends : The 4-methoxyphenyl group is recurrent in analogs (), suggesting its role in π-π stacking or hydrogen bonding with biological targets.
- Heterocyclic Diversity: Thienopyrazole (target), pyrazole-thiazolidinone (), and dihydropyridine () cores indicate divergent therapeutic applications despite shared substituents.
- Synthetic Challenges: Complex heterocycles (e.g., thieno[3,4-c]pyrazole) require multi-step synthesis, as inferred from and .
Q & A
Q. What are the recommended synthetic routes for this compound?
The compound can be synthesized via multi-step organic reactions, including:
- Condensation reactions : Coupling the thieno[3,4-c]pyrazole core with the 4-methoxyphenylpropanamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Heterocyclic ring formation : Cyclization of precursor amines or hydrazines with carbonyl-containing intermediates under acidic or basic conditions .
- Protection/deprotection strategies : Use of tetrahydrofuran-derived protecting groups for amine functionalities during synthesis .
Key Table : Example Reaction Steps
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| 1 | EDC/HOBt, DMF, RT | 75 | TLC, H-NMR |
| 2 | AcOH, reflux | 48 | FTIR, HRMS |
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR (e.g., in DMSO-d) to confirm regiochemistry and substitution patterns .
- FTIR : Identification of carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) functional groups .
- HRMS : Validation of molecular weight and fragmentation patterns .
Q. What safety protocols should be followed when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols/dust .
- Spill management : Collect solid residues in sealed containers; avoid aqueous discharge .
Advanced Research Questions
Q. How can researchers optimize synthesis yield using Design of Experiments (DoE)?
- Parameter screening : Use fractional factorial designs to evaluate temperature, solvent polarity, and catalyst loading .
- Response surface methodology (RSM) : Optimize reaction time and stoichiometry for maximum yield .
- Case study : A flow-chemistry setup (e.g., microreactors) improved yield by 22% in analogous pyrazole syntheses .
Q. How can computational chemistry predict the compound’s biological interactions?
- Molecular docking : Simulate binding affinity to target proteins (e.g., kinases) using AutoDock Vina .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogues .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How to resolve conflicting crystallographic data during structural analysis?
- Refinement tools : Use SHELXL for high-resolution data to address disorder or twinning .
- Validation metrics : Cross-check R-factors, electron density maps, and Hirshfeld surfaces .
- Example : A SHELX-refined structure of a related pyrazole derivative reduced R from 0.12 to 0.05 .
Q. How to differentiate tautomeric forms via advanced NMR?
- 2D NMR : Employ H-C HSQC and NOESY to detect through-space correlations in tautomers .
- Variable-temperature NMR : Monitor chemical shift changes to identify dynamic equilibria .
- Isotopic labeling : Use N-labeled samples to track nitrogen environments .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
